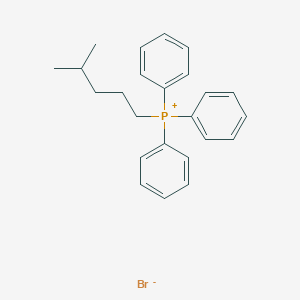

Isohexyltriphenylphosphonium Bromide

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromotriphenylphosphonium tribromide, a compound similar to isohexyltriphenylphosphonium bromide, is described in the papers. It is prepared by reacting triphenylphosphine with bromine in dichloromethane, resulting in light-brown crystals upon recrystallization from the same solvent . This method suggests that the synthesis of isohexyltriphenylphosphonium bromide might involve a similar bromination reaction of a triphenylphosphine derivative with an isohexyl group attached.

Molecular Structure Analysis

The molecular structure of bromotriphenylphosphonium tribromide has been determined to be monoclinic with discrete monomeric (C6H5)3PBr+ and Br3- ions. The cations exhibit a slightly irregular tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the molecular structure of isohexyltriphenylphosphonium bromide, which would likely have a similar phosphorus-centered geometry.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of isohexyltriphenylphosphonium bromide. However, one of the papers discusses the reactivity of a bis(triphenylphosphonio)isophosphindolylium cation, which reacts with HBF4 to yield a bicyclic trisphosphonium salt . This indicates that phosphonium salts can participate in various chemical reactions, often involving their use as intermediates or catalysts in organic synthesis.

Physical and Chemical Properties Analysis

The volumetric properties of trihexyltetradecylphosphonium bromide, another phosphonium salt, have been studied. Measurements of densities, expansion coefficients, excess molar volumes, and partial molar volumes were conducted, showing negative deviations from ideal behavior . These properties are crucial for understanding the behavior of phosphonium bromides in solution and could be relevant to isohexyltriphenylphosphonium bromide as well.

Aplicaciones Científicas De Investigación

Antitumor Properties

Isohexyltriphenylphosphonium bromide has been identified in research related to antitumor compounds, particularly in the context of vinblastine-type alkaloids. This indicates its potential use in the development of new classes of antitumor drugs (Mangeney et al., 1979).

Catalytic and Solvent Properties

It has been studied for its use as a bifunctional promoter (solvent and catalyst) in the Michael reaction, indicating its role in facilitating chemical reactions under environmentally benign conditions (Bahrami et al., 2021).

Effects on Biological Systems

Isohexyltriphenylphosphonium bromide has shown effects on the cholinergic nervous system of Schistosoma mansoni, a parasitic worm, suggesting its biological activity and potential use in studying neurological effects (McAllister et al., 1980).

Extraction and Recovery Studies

This compound has been used in studies focusing on the extraction and recovery of metals like Cadmium(II) and Zinc(II), demonstrating its utility in hydrometallurgical processes (Singh et al., 2017).

Corrosion Inhibition

Research has shown its effectiveness as a corrosion inhibitor, particularly for steel in acidic environments. This suggests its potential application in industrial settings to prevent metal corrosion (Wanees, 2016).

Pharmaceutical Synthesis

It has been used in the synthesis of specific pharmaceutical compounds, such as isoindolylalkylphosphonium salts, which have been evaluated for antitumor properties (Dubois et al., 1978).

Interaction with Lipids

Studies have investigated its interaction with lipids, particularly in the context of hydrophobic ionic liquids, offering insights into its role in biochemical and pharmaceutical formulations (Gonçalves da Silva, 2018).

Antibacterial Applications

Research on composites containing isohexyltriphenylphosphonium bromide has demonstrated synergistic antibacterial activity, highlighting its potential use in developing antibacterial solutions (Cai et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

4-methylpentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQDUYONNRCAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448628 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isohexyltriphenylphosphonium Bromide | |

CAS RN |

70240-41-4 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

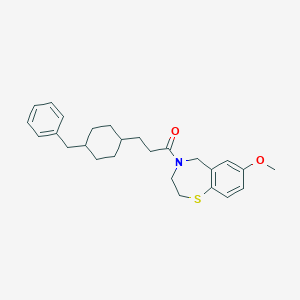

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

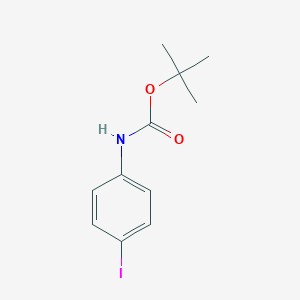

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)

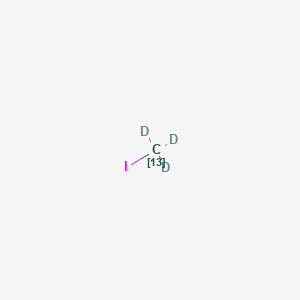

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)